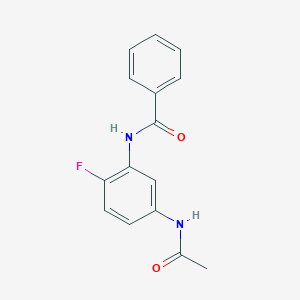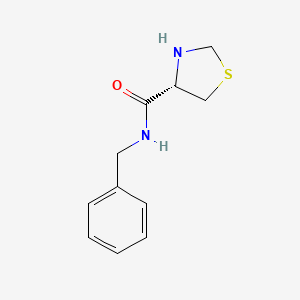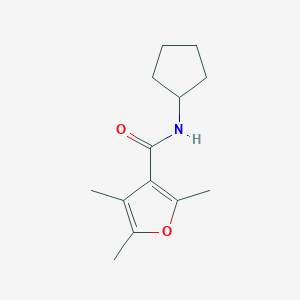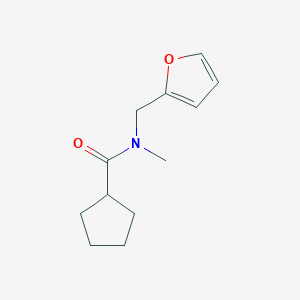
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTE and has a molecular formula of C17H16N4O.
Mecanismo De Acción
The mechanism of action of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BTE has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells. BTE has also been found to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, the limitations of using BTE in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
For the study of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone include further investigation into its anti-cancer and anti-inflammatory properties, as well as its potential use in the treatment of other diseases. Researchers may also explore the synthesis of derivatives of BTE to improve its solubility and reduce its toxicity. Additionally, the mechanism of action of BTE may be further elucidated to identify new targets for drug development.
In conclusion, 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the reaction of benzotriazole and isoquinoline with ethyl chloroacetate in the presence of a base. The reaction takes place in anhydrous conditions and requires careful monitoring of temperature and reaction time to obtain a high yield of the product.
Aplicaciones Científicas De Investigación
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. BTE has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(12-21-16-8-4-3-7-15(16)18-19-21)20-10-9-13-5-1-2-6-14(13)11-20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWGIYFGGXTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)



![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)

